molecular formula C10H12ClNO B8376740 1-(2-Aminophenyl)-4-chloro-1-butanone

1-(2-Aminophenyl)-4-chloro-1-butanone

Cat. No.: B8376740
M. Wt: 197.66 g/mol
InChI Key: ZWRCXARKVKXNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminophenyl)-4-chloro-1-butanone is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(2-aminophenyl)-4-chlorobutan-1-one

InChI

InChI=1S/C10H12ClNO/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7,12H2

InChI Key

ZWRCXARKVKXNDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of BCl3 (59.2 g, 0.50 mole) in 1,2-dichloroethane is treated with 4-chlorobutyronitrile (62.5 g, 0.604 mole) over a 1 hour period at -8° to 0° C., stirred for 1 hour at 0° to 5° C., treated with aniline (45.1 g, 0.485 mole) over a 1 hour period at 2° to 9° C., stirred for 1 hour, and treated with AlCl3 (68.8 g, 0.515 mole) in a single portion at ambient temperatures. The reaction mixture is sparged with nitrogen at reflux temperature for about 17 hours. The heated and sparged reaction mixture is cooled to 35° C. and added to approximately a 2-fold volume of water (based upon initial reaction volume) and stirred for 0.5 hour at 33° to 35° C. The phases are separated and the aqueous phase is washed with 1,2-dichloroethane. The organic phases are combined and concentrated in vacuo to give a solution of the title product containing, 85.9 g of the desired o-aminophenyl ketone, 89.7% yield, identified by HPLC analysis.
Name
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step Two
Quantity
45.1 g
Type
reactant
Reaction Step Three
Name
Quantity
68.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
89.7%

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